4-bromophenyl N-(chlorosulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . It is used primarily in research settings and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 4-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 4-bromophenol with chlorosulfonyl isocyanate (CSI). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be streamlined by implementing a one-pot/two-step/three-component process involving CSI, alcohol, and 4-bromophenol, which significantly improves reaction efficiency .
Analyse Chemischer Reaktionen
4-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Amidation Reactions: It can be used as an amidyl-radical precursor in photo-induced amidation reactions.
Oxidation and Reduction:
Common reagents used in these reactions include chlorosulfonyl isocyanate, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl N-(chlorosulfonyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: It may be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromophenyl N-(chlorosulfonyl)carbamate involves its reactivity as an amidyl-radical precursor. When exposed to specific conditions, such as photo-induced reactions, it generates reactive intermediates that can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenyl N-(chlorosulfonyl)carbamate can be compared with other similar compounds, such as:
- 4-Chlorophenyl N-(4-bromophenyl)carbamate
- 4-Bromophenyl N-(3,4-dichlorophenyl)carbamate
- 4-Cyanophenyl N-(4-bromophenyl)carbamate
These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications.
Eigenschaften
Molekularformel |
C7H5BrClNO4S |
---|---|
Molekulargewicht |
314.54 g/mol |
IUPAC-Name |
(4-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-1-3-6(4-2-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI-Schlüssel |
IBZFMHDEXILWRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)NS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.